4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H11F3N4OS and its molecular weight is 340.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes, incorporating organosulfur/-selenium ligands derived from the click-generated 1,2,3-triazole, have shown promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones. The coordination of triazole nitrogen to Ruthenium significantly affects the efficiency of these catalytic processes, demonstrating the potential utility of similar triazole derivatives in catalytic applications (Saleem et al., 2013).
Activation with Cp*RhIII/IrIII : Complexes featuring 1,2,3-triazole-based organochalcogen ligands, synthesized via the click reaction, have been employed as catalysts for the oxidation of alcohols and transfer hydrogenation of carbonyl compounds. These findings highlight the role of triazole compounds in enhancing the catalytic efficiency of transition metal complexes (Saleem et al., 2014).
Synthesis and Structural Analysis
One Pot Synthesis and Crystal Structures : The one-pot synthesis strategy of triazole derivatives has been explored, leading to compounds with potential biological activity. Detailed structural analysis through X-ray diffraction emphasizes the significance of intermolecular interactions in stabilizing these compounds (Ahmed et al., 2016).
Antimicrobial Agents : The development of 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents showcases the bioactive potential of triazole compounds. These derivatives have been evaluated for their antibacterial, antifungal, and antioxidant activities, indicating their relevance in medicinal chemistry (Bhat et al., 2016).
Theoretical and Computational Studies
- DFT Studies : Density Functional Theory (DFT) calculations have been applied to understand the structural properties and electronic configurations of triazole derivatives. Such studies are crucial for predicting the reactivity and stability of new compounds, enabling targeted synthesis in the laboratory (Shundalau et al., 2019).
Properties
IUPAC Name |
4-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-20-12(14(15,16)17)19-21(13(20)22)7-10-8-23-11(18-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHFOPIDRZGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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